3-(2-Chloro-6-fluorophenyl)propanoic acid chemical properties
3-(2-Chloro-6-fluorophenyl)propanoic acid chemical properties
[1]
Executive Summary
3-(2-Chloro-6-fluorophenyl)propanoic acid (CAS: 88740-77-6) is a specialized fluorinated building block used extensively in medicinal chemistry and organic synthesis. Structurally, it consists of a propanoic acid tail attached to a phenyl ring characterized by a dense 2,6-disubstitution pattern (chlorine and fluorine). This specific "ortho-blocking" motif confers unique steric and electronic properties, making the compound a critical scaffold for designing metabolically stable drugs. By hindering rotation and blocking metabolically vulnerable sites on the aromatic ring, this intermediate serves as a strategic tool for optimizing the pharmacokinetic profiles of small molecule candidates.
Chemical Identity & Structural Analysis[2]
Core Identification Data
| Property | Detail |
| Chemical Name | 3-(2-Chloro-6-fluorophenyl)propanoic acid |
| CAS Registry Number | 88740-77-6 |
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol |
| SMILES | OC(=O)CCC1=C(F)C=CC=C1Cl |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)propanoic acid |
Structural & Electronic Insights
The 2-chloro-6-fluoro substitution pattern is the defining feature of this molecule.
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Steric Shielding: The presence of bulky halogens at both ortho positions creates a "steric clamp" around the benzylic carbon. This restricts the conformational freedom of the propanoic acid side chain, potentially locking the molecule into a bioactive conformation preferred by target enzymes or receptors.
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Metabolic Blockade: In drug design, the ortho and para positions of phenyl rings are common sites for oxidative metabolism (e.g., hydroxylation by Cytochrome P450). Occupying the ortho positions with halogens (Cl, F) effectively blocks these metabolic soft spots, extending the half-life of the parent drug.
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Electronic Effects: Fluorine is highly electronegative, while chlorine is both electronegative and polarizable. This combination alters the electron density of the aromatic ring, affecting the pKa of the distant carboxylic acid through the field effect, albeit weakly due to the two-carbon spacer.
Physicochemical Profile
| Parameter | Value / Description | Context |
| Appearance | White to pale cream powder | Solid state at RT |
| Melting Point | 54.5 – 63.5 °C | Low-melting solid; requires cool storage to prevent caking |
| Boiling Point | ~310 °C (Predicted) | High boiling point due to hydrogen bonding |
| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc | Lipophilic nature limits water solubility |
| pKa (Acid) | ~4.5 (Predicted) | Slightly more acidic than hydrocinnamic acid (4.66) due to halogen induction |
| LogP | ~2.6 (Predicted) | Moderate lipophilicity; suitable for membrane permeability |
Synthetic Pathways & Methodology
The most robust synthesis of 3-(2-Chloro-6-fluorophenyl)propanoic acid typically proceeds via the reduction of its unsaturated precursor, 2-chloro-6-fluorocinnamic acid. This route ensures high regioselectivity and yield.
Synthetic Workflow Diagram (Graphviz)
Figure 1: Two-step synthetic pathway starting from the commercially available aldehyde.
Detailed Protocol
Step 1: Knoevenagel Condensation
Objective: Synthesis of 2-chloro-6-fluorocinnamic acid.
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Reagents: Mix 2-chloro-6-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
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Catalyst: Add a catalytic amount of piperidine.
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Reaction: Reflux the mixture at 80-100°C for 3–5 hours. The reaction proceeds via decarboxylation.
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Workup: Cool the mixture and pour into ice-cold dilute HCl. The cinnamic acid derivative precipitates as a solid.
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Purification: Filter and recrystallize from ethanol/water.
Step 2: Catalytic Hydrogenation
Objective: Reduction of the alkene to the alkane.
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Solvent System: Dissolve the cinnamic acid intermediate in methanol or ethyl acetate.
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Catalyst: Add 5-10% Pd/C (Palladium on Carbon) by weight.
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Conditions: Hydrogenate under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature. Note: Monitor carefully to avoid dehalogenation (loss of Cl), which can occur under vigorous conditions.
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Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield the target propanoic acid.
Reactivity & Functionalization
This compound serves as a versatile scaffold.[1] The carboxylic acid functionality allows for standard coupling reactions, while the halogenated ring offers specific reactivity profiles.
Carboxylic Acid Transformations
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Amide Coupling: Activation with EDC/NHS or HATU allows coupling with amines to form amides. This is the primary route for incorporating this scaffold into peptidomimetics or enzyme inhibitors.
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Esterification: Reaction with alcohols in the presence of acid catalysts yields esters, useful for prodrug synthesis to improve bioavailability.
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Reduction: The acid can be reduced to the alcohol (3-(2-chloro-6-fluorophenyl)propan-1-ol) using LiAlH₄ or Borane-THF, providing a linker for ether synthesis.
Aromatic Substitution (The "Ortho Effect")
The 2-Cl, 6-F substitution pattern makes the ring highly deactivated toward electrophilic aromatic substitution (SEAr).
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position is activated by the electron-withdrawing nature of the ring and the adjacent chlorine. Under forcing conditions with strong nucleophiles (e.g., alkoxides, amines), the fluorine can be displaced, allowing for late-stage diversification of the scaffold.
Pharmaceutical Applications
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Metabolic Stability: The 2,6-dihalogenation blocks the primary sites of oxidative metabolism, extending the in vivo half-life of drugs containing this moiety.
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Anti-inflammatory Agents: Phenylpropanoic acid derivatives are structural analogs of NSAIDs (e.g., Ibuprofen, Diclofenac). The specific halogenation can improve potency and selectivity against COX enzymes.
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Integrin Antagonists: This scaffold mimics the RGD (Arginine-Glycine-Aspartic acid) sequence side chains, making it useful in designing small molecule antagonists for integrin receptors involved in cell adhesion and signaling.
Safety & Handling (MSDS Summary)
Hazard Classification: Irritant (GHS07)
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder in open air.
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Ventilation: All operations involving heating or dust generation must be performed inside a certified chemical fume hood.
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Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) in a tightly sealed container to prevent moisture absorption.
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Spill Response: Sweep up dry spills to avoid dust generation. Clean surface with a damp cloth and dispose of waste according to local chemical disposal regulations.
References
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Matrix Fine Chemicals. (n.d.). 3-(2-Chloro-6-fluorophenyl)prop-2-enoic acid (Cinnamic Precursor).[2] Retrieved January 28, 2026, from [Link]
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National Institutes of Health (NIH). (2025). Identification of Propanoic Acid Derivatives as Promising Scaffolds. PubMed Central. Retrieved January 28, 2026, from [Link]
Sources
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-CHLORO-6-FLUOROPHENYL)PROP-2-ENOIC ACID | CAS 392-22-3 [matrix-fine-chemicals.com]
